
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine, also known as PMSF, is a commonly used serine protease inhibitor. It is a white crystalline powder that is soluble in methanol and ethanol. PMSF has been widely used in various fields of scientific research, including biochemistry, molecular biology, and cell biology.
Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
The development of proton exchange membranes (PEMs) for fuel cell applications is a significant area of research involving 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine derivatives. These compounds are utilized in the synthesis of comb-shaped poly(arylene ether sulfone) copolymers, which exhibit high proton conductivity and excellent properties as polyelectrolyte membrane materials. The unique structure of these copolymers allows for improved water uptake and methanol transport characteristics, making them suitable for use in fuel cells. The innovative approach involves grafting sulfonated side chains onto the copolymer backbone, enhancing the material's proton exchange capabilities and thermal stability (Kim, Robertson, & Guiver, 2008).
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of heterocyclic compounds, where 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine derivatives serve as intermediates. These derivatives are instrumental in cyclization reactions leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. The process demonstrates the versatility of these compounds in facilitating complex organic transformations, essential for the development of new pharmaceuticals and materials (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
Compounds containing the 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine moiety have been studied for their antimicrobial properties. Novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones exhibit significant antibacterial activity against a range of bacterial strains. This research opens avenues for the development of new antimicrobial agents leveraging the unique chemical structure of these derivatives (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-12-16(8-9-17(14)22-2)24(20,21)19-10-11-23-18(13-19)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPIWSYEIDBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)
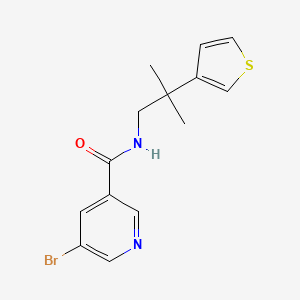
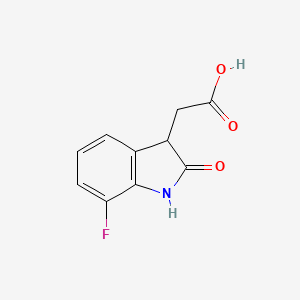
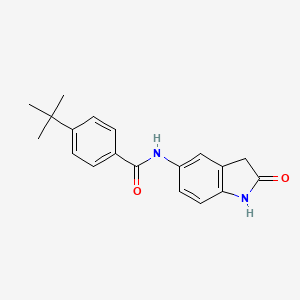
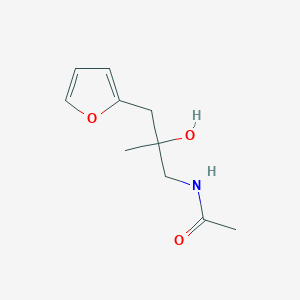
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)


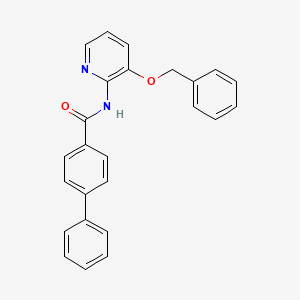
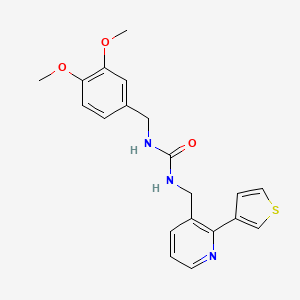
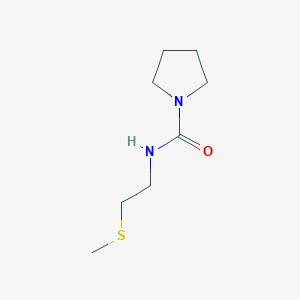
![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)
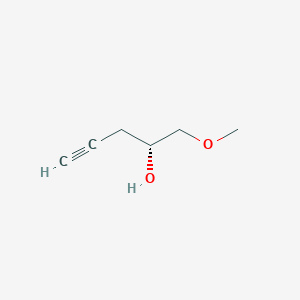
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)